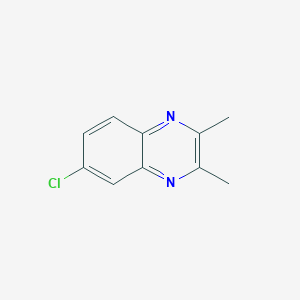

6-Cloro-2,3-dimetilquinoxalina

Descripción general

Descripción

El dilaurato de dibutilestaño es un compuesto organometálico con la fórmula química (C₄H₉)₂Sn(O₂C₁₂H₂₃)₂. Es un líquido viscoso y aceitoso de color incoloro a amarillento. Este compuesto se utiliza ampliamente como catalizador en diversos procesos industriales, incluida la producción de poliuretanos, siliconas y otros polímeros .

Aplicaciones Científicas De Investigación

El dilaurato de dibutilestaño tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como catalizador en la síntesis de diversos polímeros y compuestos orgánicos.

Industria: Se utiliza ampliamente en la producción de recubrimientos, adhesivos, selladores y elastómeros.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El dilaurato de dibutilestaño se sintetiza normalmente haciendo reaccionar óxido de dibutilestaño con ácido láurico. La reacción implica calentar la mezcla a una temperatura entre 80 y 88 °C bajo presión negativa durante aproximadamente 2 horas. Luego se agrega anhídrido acético, y la reacción continúa durante una hora adicional con agitación .

Métodos de producción industrial: En entornos industriales, la preparación de dilaurato de dibutilestaño sigue un proceso similar, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de equipos avanzados y entornos controlados ayuda a lograr una calidad constante .

Análisis De Reacciones Químicas

Tipos de reacciones: El dilaurato de dibutilestaño experimenta diversas reacciones químicas, que incluyen:

Esterificación: Cataliza la formación de ésteres a partir de ácidos carboxílicos y alcoholes.

Transesterificación: Facilita el intercambio de grupos éster entre moléculas.

Policondensación: Ayuda en la formación de polímeros al unir unidades monoméricas.

Reactivos y condiciones comunes:

Esterificación y transesterificación: Estas reacciones suelen ocurrir en presencia de alcoholes y ácidos carboxílicos a temperaturas elevadas.

Policondensación: Esta reacción involucra monómeros con grupos terminales reactivos, como grupos hidroxilo o carboxilo, bajo temperatura y presión controladas.

Productos principales:

Poliuretanos: Formados a partir de la reacción de isocianatos y polioles.

Siliconas: Producidos mediante la vulcanización de siloxanos.

Mecanismo De Acción

El dilaurato de dibutilestaño actúa como catalizador al facilitar la formación de enlaces uretano mediante la reacción de isocianatos con alcoholes. El átomo de estaño en el compuesto se coordina con los reactivos, disminuyendo la energía de activación y acelerando la reacción. Este mecanismo es particularmente eficaz para los isocianatos tanto alifáticos como aromáticos .

Compuestos similares:

Dioctanoato de dibutilestaño: Otro compuesto organometálico utilizado como catalizador en aplicaciones similares.

Diacetado de dibutilestaño: Utilizado en reacciones de esterificación y transesterificación.

Singularidad: El dilaurato de dibutilestaño es único debido a su alta actividad catalítica y versatilidad en diversos procesos industriales. Su capacidad para catalizar múltiples tipos de reacciones, incluida la esterificación, transesterificación y policondensación, lo convierte en un compuesto valioso tanto en investigación como en aplicaciones industriales .

Comparación Con Compuestos Similares

Dibutyltin dioctanoate: Another organotin compound used as a catalyst in similar applications.

Dibutyltin diacetate: Used in esterification and transesterification reactions.

Uniqueness: Dibutyltin dilaurate is unique due to its high catalytic activity and versatility in various industrial processes. Its ability to catalyze multiple types of reactions, including esterification, transesterification, and polycondensation, makes it a valuable compound in both research and industrial applications .

Propiedades

IUPAC Name |

6-chloro-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNSWSHYGANWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284716 | |

| Record name | 6-Chloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17911-93-2 | |

| Record name | NSC38597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

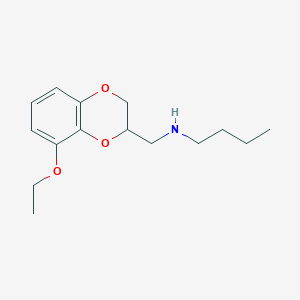

Feasible Synthetic Routes

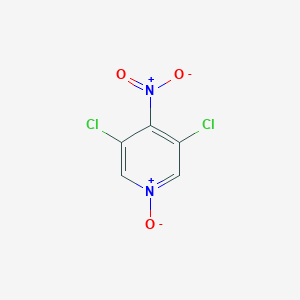

Q1: What is the primary focus of the research article on 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide?

A1: The research article primarily focuses on experimentally determining the thermochemical properties of 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide. [] This includes measuring the enthalpy of formation for the compound. Additionally, the research utilizes Density Functional Theory (DFT) calculations to evaluate the N–O bond enthalpies in related haloquinoxalines, providing insights into the influence of halogen substituents on bond strength. []

Q2: Why is understanding the N–O bond enthalpy important in the context of haloquinoxalines?

A2: Understanding the N–O bond enthalpy in haloquinoxalines is crucial for predicting their reactivity and potential applications. [] The strength of this bond can significantly influence the compound's stability and its ability to participate in chemical reactions. By studying the impact of halogen substituents on N–O bond enthalpy, researchers can gain valuable insights into structure-property relationships within this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)